9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine
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Overview
Description
9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and as intermediates in organic synthesis. This compound, with its unique structural features, may exhibit interesting chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Fluorene Core: Starting from a suitable aromatic precursor, the fluorene core can be synthesized through Friedel-Crafts alkylation or acylation reactions.
Introduction of Dimethyl Groups: The 9,9-dimethyl substitution can be achieved through alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.
Substitution with Triethylphenyl Group: The final step involves the substitution of the amine group with the 3,4,5-triethylphenyl group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into various reduced forms, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
Industry
In industry, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its potential electronic properties.
Mechanism of Action
The mechanism of action of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine would depend on its specific interactions with molecular targets. Potential pathways could involve binding to specific receptors or enzymes, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene: A simpler analogue without the triethylphenyl substitution.
9,9-Diethyl-9H-fluorene: Another analogue with different alkyl substitutions.
N-Phenyl-9H-fluoren-2-amine: A related compound with a phenyl group instead of the triethylphenyl group.
Uniqueness
The presence of the 3,4,5-triethylphenyl group in 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine imparts unique steric and electronic properties, potentially leading to distinct reactivity and applications compared to its analogues.
Properties
IUPAC Name |
9,9-dimethyl-N-(3,4,5-triethylphenyl)fluoren-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N/c1-6-18-15-21(16-19(7-2)22(18)8-3)28-20-13-14-24-23-11-9-10-12-25(23)27(4,5)26(24)17-20/h9-17,28H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKFVYHXIWRRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1CC)CC)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697434 |
Source
|
Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207252-42-3 |
Source
|
Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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